5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both chlorophenyl and fluorophenyl groups, which contribute to its distinctive chemical properties.
Properties
Molecular Formula |
C19H13ClFN3O |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C19H13ClFN3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2 |
InChI Key |
LWZRRLMIVGMLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with hydrazine hydrate and a suitable catalyst to yield the desired pyrazolo[1,5-a]pyrazin-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides
Uniqueness
5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its combination of chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
